molecular formula C17H18N2O2S B236769 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B236769
M. Wt: 314.4 g/mol
InChI Key: LPBPKHCLCKPSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, this compound A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. In neurodegenerative disease research, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress and neuronal damage. In cancer research, this compound A has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspases. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, this compound A has been shown to protect against neuronal damage and improve cognitive function through the activation of the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for lab experiments. However, one limitation of this compound A is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of analogs of this compound A may provide new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with acetic anhydride and triethylamine to yield this compound A.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O2S/c1-10-5-11(2)7-14(6-10)21-9-16(20)19-17-15(8-18)12(3)13(4)22-17/h5-7H,9H2,1-4H3,(H,19,20)

InChI Key

LPBPKHCLCKPSDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C

Origin of Product

United States

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